(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one
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Overview
Description
(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one is a natural product found in Eunicea succinea with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Processes
Various compounds structurally similar to (1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one have been synthesized, demonstrating the chemical versatility and potential for creating diverse molecular structures. These syntheses often involve multiple steps and the use of specific reagents and conditions (Grošelj et al., 2005).
Chemical Modifications and Reactions
Research has shown that related compounds can undergo various chemical reactions, such as epoxidation, reduction, and ring-opening, which are crucial for modifying their chemical properties for potential applications (Mosimann & Vogel, 2000).
Potential Biological and Pharmaceutical Applications
Biological Activity
Compounds with similar structures have shown a range of biological activities. For example, sinularin, a related compound, has exhibited anti-inflammatory, anticancer, anti-fouling, and analgesic potential, indicating the potential therapeutic applications of these types of compounds (Islam et al., 2020).
Synthesis of Bioactive Molecules
The synthesis and modification of such compounds can lead to the development of bioactive molecules with specific properties, such as anticancer or anti-inflammatory effects, based on their structural configuration and chemical properties.
properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one |
InChI |
InChI=1S/C20H30O4/c1-12-7-5-9-13(2)17-18-15(14(3)19(21)24-18)11-16(23-17)20(4,22)10-6-8-12/h8,13,15-18,22H,3,5-7,9-11H2,1-2,4H3/b12-8-/t13-,15+,16+,17+,18-,20-/m1/s1 |
InChI Key |
RFCBIORAGZWLAM-VSOZJQOVSA-N |
Isomeric SMILES |
C[C@@H]1CCC/C(=C\CC[C@@]([C@@H]2C[C@@H]3[C@H]([C@H]1O2)OC(=O)C3=C)(C)O)/C |
SMILES |
CC1CCCC(=CCCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)C |
Canonical SMILES |
CC1CCCC(=CCCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)C |
synonyms |
eunicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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